8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
8-(3-hydroxypropyl)-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-7-1-4-18-12(20)3-2-11-13(15-10-16-14(11)18)17-5-8-21-9-6-17/h2-3,10,19H,1,4-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFFUAKQXUNLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=CC(=O)N3CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be achieved through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrido[2,3-d]pyrimidine intermediate reacts with morpholine.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced through alkylation reactions, using 3-chloropropanol or similar reagents under basic conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group, using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The pyrido[2,3-d]pyrimidine core can be reduced under hydrogenation conditions, using catalysts like palladium on carbon.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.
Substitution: Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Hydrogenated pyrido[2,3-d]pyrimidine derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as kinases. The pyrido[2,3-d]pyrimidine core interacts with the ATP-binding site of these enzymes, preventing their activity. This inhibition can disrupt various cellular pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Substituent Analysis at C-4 Position
The C-4 position is a key determinant of target selectivity and potency.
Key Observations :
- Morpholino at C-4 (target compound) balances solubility and target engagement, unlike hydrophobic groups (e.g., phenyl).
- Aminoalkyl chains (e.g., 4-aminobutyl in Compound 30) enhance binding through ionic interactions but may reduce oral bioavailability .
Substituent Analysis at C-8 Position
The C-8 substituent influences pharmacokinetics and binding pocket accommodation.
Key Observations :
- 3-Hydroxypropyl offers a balance between hydrophilicity and steric bulk, enabling efficient target access.
- Aminobutyl chains (Compound 30) improve binding affinity but may require formulation adjustments for solubility .
Q & A
Q. What synthetic strategies are effective for preparing 8-(3-hydroxypropyl)-4-morpholinopyrido[2,3-d]pyrimidin-7(8H)-one, and how do reaction conditions impact yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functionalization. For example:
- Cyclization: Reacting 2-aminopyridone derivatives with formic acid and acetic anhydride under reflux to form pyrido[2,3-d]pyrimidinone cores, as demonstrated in analogous compounds .
- Substituent Introduction: The 3-hydroxypropyl group can be introduced via nucleophilic substitution or alkylation, while the morpholino moiety may require coupling reactions (e.g., Buchwald-Hartwig amination).
- Optimization: Reaction temperature (80–120°C), solvent polarity (DMF, dioxane), and catalysts (e.g., palladium for coupling) critically affect yield and purity. Phosphorus oxychloride (POCl₃) is often used for chlorination steps, requiring strict anhydrous conditions .
Q. Which analytical techniques are optimal for confirming the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., hydroxypropyl and morpholino groups) and assess stereochemistry .
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .
- Chromatography: HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-hydroxypropyl and morpholino groups in biological activity?
Methodological Answer:
- Comparative Synthesis: Prepare analogs with substituent variations (e.g., replacing morpholino with piperidine or varying alkyl chain lengths) .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using enzymatic inhibition assays (IC₅₀ determination) and cellular viability assays (e.g., MTT).
- Data Interpretation: Use computational tools (e.g., molecular docking) to correlate substituent electronic effects (logP, polar surface area) with activity. For example, the hydroxypropyl group may enhance solubility, while morpholino improves binding affinity .
Q. Table 1: Example SAR Data for Analogous Compounds
| Compound | Substituent (R) | Enzymatic IC₅₀ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 8-(2-Fluorobenzyl) derivative | Fluorobenzyl | 12 ± 1.5 | 0.8 |
| Morpholino derivative | Morpholino | 8 ± 0.9 | 1.2 |
| Hydroxypropyl derivative | Hydroxypropyl | 15 ± 2.1 | 2.5 |
Q. How can contradictory data on biological activity across studies be systematically resolved?
Methodological Answer:
- Control Experiments: Ensure consistent assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines for genetic stability .
- Data Reprodubility: Replicate studies in independent labs using standardized protocols (e.g., NIH guidelines for dose-response curves).
- Meta-Analysis: Use computational meta-analysis tools to identify confounding variables (e.g., solvent used in assays affecting compound solubility) .
Q. What challenges arise in scaling up synthesis for preclinical studies, and how are they addressed?
Methodological Answer:
- Purification Challenges: Column chromatography may be impractical for large batches; switch to recrystallization or centrifugal partition chromatography .
- Yield Optimization: Replace low-yield steps (e.g., Pd-catalyzed couplings) with greener alternatives (e.g., microwave-assisted synthesis).
- Regulatory Compliance: Ensure intermediates meet ICH guidelines for residual solvents (e.g., limit DMF to < 880 ppm) .
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
